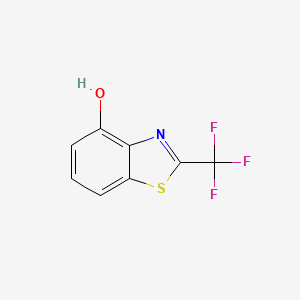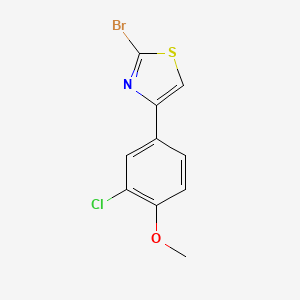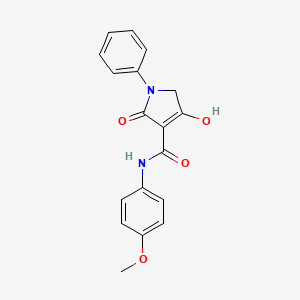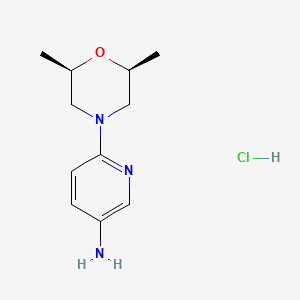
6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with pyridin-3-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. The compound is then purified using techniques such as crystallization and chromatography to obtain the final product with the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in derivatives with different functional groups .
Applications De Recherche Scientifique
6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition or activation of specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine dihydrochloride
- 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine sulfate
Uniqueness
Compared to similar compounds, 6-((2R,6S)-2,6-dimethylmorpholino)pyridin-3-amine hydrochloride exhibits unique properties such as higher stability, specific reactivity, and distinct biological activities. These characteristics make it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H18ClN3O |
|---|---|
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N3O.ClH/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11;/h3-5,8-9H,6-7,12H2,1-2H3;1H/t8-,9+; |
Clé InChI |
VCNGCAKEVSRBCE-UFIFRZAQSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)N.Cl |
SMILES canonique |
CC1CN(CC(O1)C)C2=NC=C(C=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


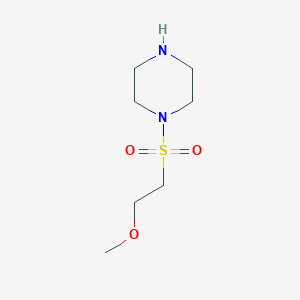

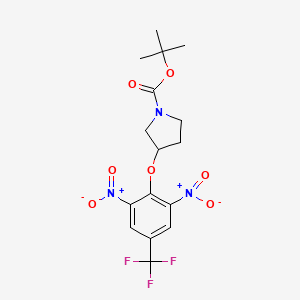

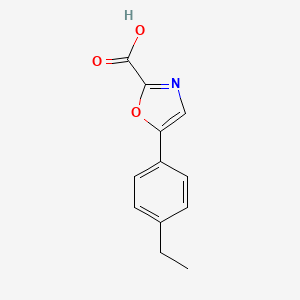

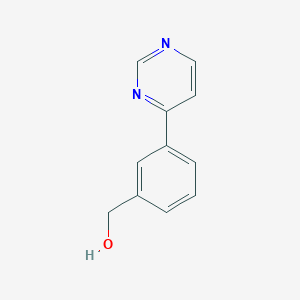
![2-amino-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11809017.png)
